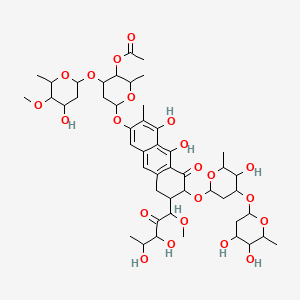![molecular formula C16H21NS2 B12301602 7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-etilhexil)-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno es un compuesto orgánico complejo con una estructura tricíclica única. Este compuesto se caracteriza por la presencia de átomos de azufre y nitrógeno dentro de su sistema de anillos, lo que le confiere propiedades químicas distintas. Se utiliza principalmente en diversas aplicaciones de investigación científica debido a su reactividad única y sus características estructurales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(2-etilhexil)-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo tricíclico y la introducción del grupo 2-etilhexil. Las condiciones de reacción típicas implican el uso de ácidos o bases fuertes, altas temperaturas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto se escala a partir de métodos de laboratorio, con optimizaciones para el rendimiento y la pureza. La síntesis a gran escala a menudo implica reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(2-etilhexil)-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los átomos de azufre en el compuesto se pueden oxidar para formar sulfóxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar derivados más simples.
Sustitución: Los átomos de nitrógeno y azufre pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas o tioles. Las condiciones de reacción suelen implicar temperaturas controladas y atmósferas inertes para evitar la degradación del compuesto.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
7-(2-etilhexil)-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno se utiliza en una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En estudios de interacciones enzimáticas y unión a proteínas.
Medicina: Como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: En el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la reactividad.
Mecanismo De Acción
El mecanismo de acción de 7-(2-etilhexil)-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno implica su interacción con varios objetivos moleculares. El compuesto puede unirse a proteínas y enzimas, alterando su actividad. La presencia de átomos de azufre y nitrógeno le permite formar fuertes interacciones con iones metálicos, que pueden explotarse en catálisis y otras aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
- 4,4-Bis(2-etilhexil)-4H-ciclopent[2,1-b:3,4-b']ditioeno
- 7,7-bis(2-etilhexil)-4,10-ditioeno-2-il-3,11-ditia-triciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno
Unicidad
En comparación con compuestos similares, 7-(2-etilhexil)-3,11-ditia-7-azatriciclo[63002,6]undeca-1(8),2(6),4,9-tetraeno destaca por su estructura tricíclica única y la presencia de átomos de azufre y nitrógeno.
Propiedades
Fórmula molecular |
C16H21NS2 |
|---|---|
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C16H21NS2/c1-3-5-6-12(4-2)11-17-13-7-9-18-15(13)16-14(17)8-10-19-16/h7-10,12H,3-6,11H2,1-2H3 |
Clave InChI |
AHYHFQFKENFADZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1C2=C(C3=C1C=CS3)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)
![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)







![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)

